molecular formula C12H14O3 B1327848 Ethyl 2-(2-oxopropyl)benzoate CAS No. 73013-47-5

Ethyl 2-(2-oxopropyl)benzoate

Cat. No.: B1327848
CAS No.: 73013-47-5
M. Wt: 206.24 g/mol
InChI Key: ORRRDJZGTPZYJH-UHFFFAOYSA-N
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Description

Ethyl 2-(2-oxopropyl)benzoate is an organic compound with the molecular formula C12H14O3. It is a yellow oil with a molecular weight of 206.24 g/mol . This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(2-oxopropyl)benzoate can be synthesized through the esterification of 2-(2-oxopropyl)benzoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of modified clay as a catalyst has been reported to enhance the reaction rate and selectivity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-oxopropyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution reactions.

Major Products:

Scientific Research Applications

Ethyl 2-(2-oxopropyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2-oxopropyl)benzoate involves its interaction with various molecular targets. The ester and ketone functional groups allow it to participate in a range of chemical reactions, influencing pathways such as ester hydrolysis and ketone reduction. These interactions can modulate biological processes and chemical synthesis pathways.

Comparison with Similar Compounds

    Ethyl benzoate: Similar ester structure but lacks the ketone group.

    Methyl 2-(2-oxopropyl)benzoate: Similar structure but with a methyl ester instead of an ethyl ester.

    2-(2-oxopropyl)benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

Uniqueness: this compound is unique due to the presence of both ester and ketone functional groups, allowing it to participate in a wider range of chemical reactions compared to its analogs .

Properties

IUPAC Name

ethyl 2-(2-oxopropyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-3-15-12(14)11-7-5-4-6-10(11)8-9(2)13/h4-7H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORRRDJZGTPZYJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30645685
Record name Ethyl 2-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73013-47-5
Record name Ethyl 2-(2-oxopropyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30645685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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